1-((4-methylphenyl)carbonyl)indoline-2,3-dione, AldrichCPR
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Overview
Description
Indoline-2,3-dione derivatives are significant due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an indoline core structure with a carbonyl group attached to the 4-methylphenyl ring.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
The synthesis of 1-((4-methylphenyl)carbonyl)indoline-2,3-dione typically involves the condensation of substituted benzoyl chlorides with ammonium thiocyanate and isatin in anhydrous acetone, followed by reaction with hydrazine hydrate in absolute ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-((4-Methylphenyl)carbonyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Methylphenyl)carbonyl)indoline-2,3-dione has numerous scientific research applications:
Comparison with Similar Compounds
1-((4-Methylphenyl)carbonyl)indoline-2,3-dione can be compared with other indoline-2,3-dione derivatives and similar compounds:
Indoline-2,3-dione: The parent compound, which lacks the 4-methylphenyl carbonyl group, exhibits different chemical and biological properties.
Substituted indoline-2,3-diones: Various derivatives with different substituents on the indoline ring or the phenyl ring show diverse activities and applications.
Isoindoline-1,3-dione: A similar compound with a different ring structure, used in different applications.
The uniqueness of 1-((4-methylphenyl)carbonyl)indoline-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methylbenzoyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-10-6-8-11(9-7-10)15(19)17-13-5-3-2-4-12(13)14(18)16(17)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKHHONXPFVZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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